Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate
Description
Properties
IUPAC Name |
benzyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-13(17)11(2)15(18)14(10)16(19)20-9-12-6-4-3-5-7-12/h3-8,17-18H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQSANOBRVUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OCC2=CC=CC=C2)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Modifications and Derivatization Strategies for Structure Activity Exploration
Selective Benzylation and Alkylation of Hydroxyl Moieties
The two phenolic hydroxyl groups at positions 2 and 4 of the benzoate (B1203000) ring are primary targets for selective benzylation and alkylation. The differential reactivity of these hydroxyl groups allows for regioselective modifications, which can significantly impact the molecule's biological profile.
The hydroxyl group at position 4 is generally more nucleophilic and less sterically hindered compared to the hydroxyl group at position 2, which is ortho to the bulky benzyl (B1604629) ester group and a methyl group. This inherent difference in reactivity can be exploited for selective O-alkylation. For instance, cesium bicarbonate-mediated alkylation has been shown to be highly regioselective for the 4-hydroxyl group in similar 2,4-dihydroxycarbonyl compounds. nih.govresearchgate.netnih.gov This method offers a pathway to generate 4-O-alkylated or 4-O-benzylated derivatives while leaving the 2-hydroxyl group unmodified. Such selective modifications are critical for probing the specific roles of each hydroxyl group in biological interactions.
Conversely, exhaustive alkylation or benzylation under more forcing conditions, such as using a strong base like potassium carbonate in a polar aprotic solvent, can lead to the di-O-substituted analog. The synthesis of methyl 2,4-dimethoxy-3,6-dimethylbenzoate from methyl 2,4-dihydroxy-3,6-dimethylbenzoate using methyl iodide and potassium carbonate in DMF demonstrates the feasibility of modifying both hydroxyl groups. nih.gov A similar strategy could be applied to Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate to yield the corresponding dibenzyl ether derivative.
The selective introduction of different alkyl or benzyl groups allows for a systematic investigation of how the size, shape, and electronic properties of these substituents at the hydroxyl positions influence biological activity.
Table 1: Reagents for Selective Alkylation of Dihydroxybenzoate Analogs
| Reagent | Target Hydroxyl Group | Conditions | Product | Reference |
| Alkyl Bromide, CsHCO₃ | 4-OH | Acetonitrile, 80°C | 4-O-Alkyl derivative | nih.govresearchgate.netnih.gov |
| Methyl Iodide, K₂CO₃ | 2-OH and 4-OH | DMF, 50°C | 2,4-di-O-Methyl derivative | nih.gov |
| Benzyl Bromide, KHCO₃ | 4-OH | Dry DMF, Room Temp | 4-O-Benzyl derivative | nih.gov |
Acylation and Sulfonylation of Aromatic Rings
Further derivatization can be achieved through electrophilic substitution on the aromatic ring, such as acylation and sulfonylation. These modifications introduce electron-withdrawing groups that can alter the electronic properties of the molecule and provide new points for interaction with biological targets.
Acylation: Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. wikipedia.org In the case of the highly activated resorcinol (B1680541) ring in this compound, acylation is expected to occur at the electron-rich position 5, which is para to the 2-hydroxyl group and ortho to the 4-hydroxyl group. Biocatalytic methods using acyltransferases have also emerged as a regioselective means of acylating resorcinol derivatives. nih.govnih.gov These enzymatic approaches can offer high chemo- and regioselectivity under mild conditions. The introduction of an acyl group can serve as a handle for further functionalization or can directly contribute to the molecule's activity.
Sulfonylation: The introduction of a sulfonyl group can be achieved through sulfonation of the aromatic ring or by sulfonylation of the phenolic hydroxyl groups. Direct sulfonation of the aromatic ring of resorcinol derivatives can be accomplished using sulfuric acid. google.com Alternatively, the hydroxyl groups can be converted to sulfonate esters. The resulting sulfonate derivatives can exhibit altered solubility and electronic properties, which can be beneficial for biological applications.
Synthesis of Depside and Benzyldepside Analogs
Depsides are a class of natural products formed by the esterification of two or more hydroxybenzoic acid units. nih.gov this compound can serve as a precursor for the synthesis of depside and benzyldepside analogs, which represent a significant structural elaboration with the potential for novel biological activities.
The synthesis of depsides typically involves the coupling of a carboxylic acid moiety of one phenolic unit with a hydroxyl group of another. For example, 2,4-dimethoxy-3,6-dimethylbenzoic acid can be activated with trifluoroacetic anhydride (B1165640) and then reacted with a phenolic partner, such as a derivative of 3-hydroxy-2,5-dimethylphenol, to form a depside ester linkage. nih.gov This approach allows for the modular construction of a library of depside analogs with variations in both constituent aromatic rings.
A study on diffractaic acid analogs demonstrated the synthesis of 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 2,4-dimethoxy-3,6-dimethylbenzoate, a depside ester. nih.gov This synthesis highlights a viable route to depsides starting from derivatives of 2,4-dihydroxy-3,6-dimethylbenzoic acid. By analogy, this compound could be hydrolyzed to the corresponding carboxylic acid and then coupled with various phenolic partners to generate a range of benzyldepside analogs.
Table 2: Examples of Synthesized Depside Analogs
| Depside Analog | Starting Materials | Key Reagents | Reference |
| 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 2,4-dimethoxy-3,6-dimethylbenzoate | 2,4-dimethoxy-3,6-dimethylbenzoic acid, methyl 3-hydroxy-2,5-dimethylbenzoate | Trifluoroacetic anhydride | nih.gov |
| Benzyl 4-((2,4-dimethoxy-3,6-dimethylbenzoyl)oxy)-2-hydroxy-3,6-dimethylbenzoate | 4-((2,4-dimethoxy-3,6-dimethylbenzoyl)oxy)-2-hydroxy-3,6-dimethylbenzoic acid | Benzyl Bromide, KHCO₃ | nih.gov |
Structural Modifications in Hydrophobic Domains
The hydrophobic domains of this compound, namely the benzyl group of the ester and the two methyl groups on the benzoate ring, are important for its interaction with lipophilic pockets in biological targets. Modifications in these regions can significantly affect the compound's potency and selectivity.
Modifications of the Benzyl Group: The benzyl group can be replaced with other substituted benzyl groups or different aromatic or aliphatic moieties to explore the impact of steric and electronic factors on activity. Structure-activity relationship studies of related compounds have shown that substitution on the benzyl ring can modulate biological activity. nih.gov For example, introducing electron-withdrawing or electron-donating groups at the ortho, meta, or para positions of the benzyl ring can fine-tune the electronic properties and steric bulk of this domain. Furthermore, replacing the benzyl group with smaller alkyl chains or larger, more complex aromatic systems can help to define the optimal size and shape of the hydrophobic pocket it occupies.
Modifications of the Methyl Groups: The two methyl groups at positions 3 and 6 of the benzoate ring also contribute to the hydrophobic character of the molecule and influence the orientation of the hydroxyl and ester groups. The synthesis of analogs lacking one or both of these methyl groups, or with other small alkyl groups in their place, would provide insight into their role in biological activity. The synthesis of such analogs would likely require starting from different precursors, such as appropriately substituted resorcinols.
By systematically modifying these hydrophobic domains, it is possible to map the hydrophobic interactions that are critical for the biological activity of this compound and its derivatives.
Advanced Analytical and Spectroscopic Characterization Methodologies
Pre Clinical Biological Activity Investigations
Antineoplastic and Anticancer Activities
The compound serves as a foundational structure for the development of potent anticancer agents, particularly those targeting the aggressive and resilient populations of cancer stem cells.
Inhibition of Colorectal Cancer Stem Cell Traits
Benzyl (B1604629) 2,4-dihydroxy-3,6-dimethylbenzoate is a crucial monomer used in the synthesis of diffractaic acid analogs, which have demonstrated significant potential in suppressing colorectal cancer stemness. One such analog, designated TU3, has shown a potent inhibitory effect on the stem potential of colorectal cancer.
Research indicates that TU3 effectively inhibits aldehyde dehydrogenase 1 (ALDH1), a well-established marker for cancer stem cells. This inhibition disrupts the self-renewal and proliferation capabilities of these cells. The efficacy of TU3 and related analogs has been demonstrated through assays that measure the formation of spheroids, a key characteristic of cancer stem cells. In these studies, treatment with the analog led to a significant reduction in the size and number of spheroids formed by colorectal cancer stem cell lines.
Cytotoxic Potency against Various Carcinoma Cell Lines
While comprehensive cytotoxic profiles for Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate itself are not extensively documented, its structural analogs and parent molecules have shown notable activity against a range of cancer cell lines. The diffractaic acid analog TU3, synthesized from the title compound, has been shown to potently suppress cancer stemness in colorectal cell lines like CSC221 and CaCo2.
Furthermore, the parent acid, 2,4-dihydroxybenzoic acid, has demonstrated cytotoxicity against the MDA-MB-231 human breast cancer cell line. mdpi.com Hydrazide-hydrazone derivatives of this parent acid have also shown inhibitory effects on the proliferation of various human cancer cell lines, including those of the kidney (769-P), liver (HepG2), and brain (LN-229). mdpi.com One particular derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, was found to be a potent inhibitor of cancer cell proliferation, with an IC50 value of 0.77 µM for the LN-229 glioblastoma cell line. mdpi.com
| Compound | Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| TU3 (Analog) | CSC221, CaCo2 | Colorectal | Inhibition of cancer stemness | |
| 2,4-dihydroxybenzoic acid | MDA-MB-231 | Breast | Cytotoxic activity | mdpi.com |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | Glioblastoma (Brain) | IC50 = 0.77 µM | mdpi.com |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (Related Chalcone) | SMMC-7721 | Liver | IC50 = 32.3 µM | nih.gov |
Attenuation of Cancer Cell Survival Mechanisms
Analogs derived from this compound have been found to attenuate cancer cell survival by targeting and blocking multiple critical signaling pathways. The analog TU3, for instance, exerts its anticancer effects by inhibiting key pathways that are essential for the growth, survival, and proliferation of cancer stem cells.
The primary survival mechanisms disrupted include:
WNT/β-catenin Signaling: This pathway is crucial for the self-renewal of cancer stem cells.
JAK/STAT3 Signaling: The STAT3 protein is a key transcription factor that controls cell development, proliferation, and survival.
NF-κB Signaling: This pathway is involved in inflammatory responses that can promote cancer progression and resistance to therapy.
Hedgehog Signaling: An important pathway in embryonic development that can be aberrantly activated in cancer to promote cell growth.
By blocking these signaling cascades, the compound's analogs effectively disrupt the cellular machinery that cancer stem cells rely on for their maintenance and survival, thereby inhibiting tumor progression.
Antimicrobial Activities
Research into the antimicrobial properties of this compound and its related compounds has revealed a spectrum of activity against various fungal and bacterial pathogens.
Antifungal Efficacy (e.g., against Candida albicans)
The antifungal potential of this chemical family has been demonstrated through studies on its parent compound, 2,4-dihydroxybenzoic acid. Research has shown that 2,4-dihydroxybenzoic acid possesses strong antimicrobial properties, including efficacy against the opportunistic fungal pathogen Candida albicans, with an effective concentration of 2 mg/mL. mdpi.com Other studies on related benzoate (B1203000) derivatives have confirmed antifungal activity against various Candida species. mdpi.com For instance, certain N-(4-halobenzyl)amides, which share the benzyl and benzoate motifs, have shown potent activity against C. krusei and other fluconazole-resistant strains. mdpi.com These findings suggest that the core structure is a promising scaffold for the development of new antifungal agents.
Antibacterial Properties of Related Analogs
The parent molecule, 2,4-dihydroxybenzoic acid, has been identified as having significant antibacterial properties against a range of pathogens. mdpi.com It has shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA strains) and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Salmonella enteritidis. mdpi.com
Derivatives of 2,4-dihydroxybenzoic acid, specifically hydrazide-hydrazones, have also been synthesized and tested, revealing interesting activity against Gram-positive bacterial strains. mdpi.com Similarly, other related structures, such as esters of 2,4-dihydroxy-6-n-pentylbenzoic acid, have been found to be weakly active against S. aureus and E. coli. nih.gov
| Compound/Analog | Bacterial Strain | Gram Type | Observed Effect | Reference |
|---|---|---|---|---|
| 2,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. enteritidis | Gram-Negative | Inhibitory at 2 mg/mL | mdpi.com |
| 2,4-dihydroxybenzoic acid | S. aureus (MRSA), B. subtilis, E. faecalis | Gram-Positive | Inhibitory activity | mdpi.com |
| Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid | Staphylococcus spp., Enterococcus faecalis, Bacillus spp. | Gram-Positive | MICs from 0.48 to 1000 µg/mL | mdpi.com |
| Esters of 2,4-dihydroxy-6-n-pentylbenzoic acid | S. aureus, E. coli | Mixed | Weak activity | nih.gov |
Diuretic Activity and Anion Transport Inhibition
Currently, there is a lack of specific scientific literature detailing the diuretic activity or the inhibitory effects on anion transport of this compound. While the inhibition of anion transport is a mechanism for diuretic action, no studies have been identified that directly investigate this compound's potential in these areas.
Enzyme Inhibition Studies
The inhibitory effects of this compound on several key enzymes have been a subject of scientific inquiry.
Acetylcholinesterase (AChE) Inhibition
No specific research has been found to date that investigates the inhibitory activity of this compound against acetylcholinesterase. This enzyme is critical for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key strategy in the management of conditions such as Alzheimer's disease.
Phospholipase A2 (PLA2) Inhibition
There is currently no available scientific data on the inhibitory effects of this compound on phospholipase A2. PLA2 enzymes are involved in inflammatory processes through the release of arachidonic acid from cell membranes, making them a target for anti-inflammatory drug development.
Cyclin-Dependent Kinase (CDK) Inhibition
Investigations into the potential of this compound to inhibit cyclin-dependent kinases have not been reported in the available scientific literature. CDKs are crucial regulators of the cell cycle, and their inhibitors are explored as potential anti-cancer agents.
Immunomodulatory Effects
The ability of this compound to modulate the immune system, specifically its effect on nitric oxide (NO) production in macrophages, has not been documented in published research. Inhibition of NO production in macrophages is a marker for potential anti-inflammatory and immunomodulatory activity.
Other Reported Biological Activities
Beyond the specific activities mentioned above, the broader antioxidant and anti-inflammatory potential of this compound remains an area with limited specific research. While related compounds may exhibit such properties, direct studies on this particular benzoate derivative are not currently available.
Mechanistic Elucidation of Biological Actions
Modulation of Intracellular Signaling Pathways
Benzyl (B1604629) 2,4-dihydroxy-3,6-dimethylbenzoate, also identified as TU3 in some studies, has been shown to suppress several key signaling pathways that are often dysregulated in cancer. researchgate.netnih.govresearchgate.net
The WNT/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate has been found to suppress this pathway. researchgate.netnih.govresearchgate.net This interruption is crucial as the WNT pathway is linked to the regulation of cancer stem cells and their properties. nih.gov Western blot analyses in colorectal cancer stem cells have shown that treatment with this compound leads to a downregulation of key pathway components, including β-catenin, c-Myc, and Cyclin-D1. researchgate.net
The JAK/STAT3 signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its constitutive activation is observed in many malignancies and is associated with the maintenance of cancer stem cells. This compound effectively downregulates this pathway. researchgate.netnih.govresearchgate.net Studies have demonstrated that the compound reduces the levels of STAT3 in colorectal cancer stem cells. researchgate.net The inhibition of STAT3 is significant as it is known to influence the expression of ALDH1A3, a marker for cancer stem cells. nih.gov
The Hedgehog (HH) and AP-1 (Activator Protein-1) signaling pathways are also implicated in cancer progression and the maintenance of cancer stem cells. This compound has been shown to suppress both of these pathways. researchgate.netnih.govresearchgate.net Specifically, in colorectal cancer stem cells, treatment with the compound resulted in reduced levels of Gli1, a key component of the Hedgehog pathway. researchgate.net The suppression of these pathways further contributes to the compound's ability to inhibit cancer stemness. researchgate.netnih.gov
Targeting of Cancer Stemness Markers (e.g., ALDH1)
A significant aspect of the biological action of this compound is its ability to target cancer stemness markers, most notably Aldehyde Dehydrogenase 1 (ALDH1). researchgate.netnih.govresearchgate.net ALDH1 is a well-established marker for cancer stem cells in various cancers, and its high expression is often associated with poor prognosis and chemoresistance.
Treatment of colorectal cancer stem cells with this compound has been shown to potently inhibit ALDH1. researchgate.netnih.gov This inhibition is a direct consequence of the compound's modulation of the aforementioned signaling pathways, which regulate ALDH1 expression. nih.gov The targeting of ALDH1 is a key mechanism through which this compound attenuates the survival and self-renewal capabilities of cancer stem cells. researchgate.netnih.gov
| Pathway Component | Effect of this compound | Cell Lines Tested |
| ALDH1 | Downregulation | CSC221, CaCo2 |
| Gli1 | Downregulation | CSC221, CaCo2 |
| STAT3 | Downregulation | CSC221, CaCo2 |
| NF-κB | Downregulation | CSC221, CaCo2 |
| β-catenin | Downregulation | CSC221, CaCo2 |
| c-Myc | Downregulation | CSC221, CaCo2 |
| Cyclin-D1 | Downregulation | CSC221, CaCo2 |
This table summarizes the observed effects of this compound on key proteins in colorectal cancer stem cell lines based on Western blot analysis. researchgate.net
Molecular Interactions with Protein Targets
The inhibitory effects of this compound on various signaling pathways and cancer stemness markers are predicated on its molecular interactions with specific protein targets. While detailed structural biology studies are ongoing, the consistent downregulation of key proteins like ALDH1, STAT3, NF-κB, and β-catenin suggests a direct or indirect interaction with these proteins or their upstream regulators. researchgate.net The chemical structure of this compound, a derivative of diffractaic acid, likely facilitates its binding to specific pockets within these target proteins, thereby modulating their activity. researchgate.netnih.gov
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Examination of Non-Redox Inhibition Mechanisms
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Structure Activity Relationship Sar Studies
Identification of Crucial Structural Determinants for Bioactivity
Research into the derivatives of 2,4-dihydroxy-3,6-dimethylbenzoate has identified several key structural features that are critical for their bioactivity as androgen receptor (AR) antagonists. nih.gov Functional analysis of a series of atraric acid derivatives has demonstrated that the integrity of the core phenolic structure is paramount.
Specifically, the following elements are considered essential:
The para-hydroxyl group: The hydroxyl group at the C4 position of the benzene (B151609) ring is crucial for antagonistic activity. It is suggested that this group participates in a key hydrogen bond interaction with the ligand-binding domain (LBD) of the androgen receptor. nih.gov
Methyl groups on the benzene ring: The ortho- and meta-methyl groups (at C6 and C3 respectively) are also vital for maintaining antagonistic function. Computational modeling suggests these methyl groups interact with hydrophobic pockets within the AR ligand-binding domain, which is important for the compound's antagonistic properties. nih.gov
The ester functionality: While the free acid form of atraric acid (2,4-dihydroxy-3,6-dimethylbenzoic acid) is not bioactive, the esterification of the carboxylic acid is necessary for activity, likely by enhancing cellular permeability. researchgate.net
Modification or removal of any of these key determinants leads to a significant loss of biological activity, underscoring their importance in the interaction with the target receptor. nih.gov
Influence of Alkyl, Benzyl (B1604629), and Other Substitutions on Efficacy
The nature of the ester group attached to the 2,4-dihydroxy-3,6-dimethylbenzoate core has a modulatory effect on the compound's efficacy. While the core structure provides the essential binding features, the ester side chain can influence the potency of the molecule.
While direct comparative studies focusing solely on the benzyl ester are not extensively detailed in the available literature, the principle that a more extended hydrophobic side chain can be beneficial suggests that the benzyl group in Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate would likely confer potent activity. The benzyl group is a bulky, hydrophobic moiety that can engage in additional hydrophobic or π-stacking interactions within the ligand-binding pocket of the androgen receptor, potentially enhancing the antagonistic effect compared to a simple methyl group (as in atraric acid).
The following table summarizes the qualitative impact of different substitutions on the ester portion of the 2,4-dihydroxy-3,6-dimethylbenzoate scaffold based on available research.
| Substitution Type | General Influence on Efficacy | Putative Rationale |
| Methyl (Atraric Acid) | Active | Establishes baseline activity and demonstrates the necessity of the ester group for cellular uptake. researchgate.net |
| Longer Alkyl Chains | Slightly stronger antagonism | Increased hydrophobicity may improve interaction with the hydrophobic regions of the AR ligand-binding domain. nih.gov |
| Benzyl | Potentially enhanced antagonism | The bulky and aromatic nature of the benzyl group could lead to additional favorable interactions within the receptor pocket. |
Correlation between Specific Derivatization Patterns and Biological Potency
The biological potency of 2,4-dihydroxy-3,6-dimethylbenzoate derivatives is intricately linked to specific patterns of derivatization. A systematic analysis of these patterns reveals a clear correlation between the chemical structure and the observed anti-androgenic activity.
The foundational requirement for activity is the presence of the intact 2,4-dihydroxy-3,6-dimethylbenzoyl core. As established, any modification to the para-hydroxyl or the ring's methyl groups is detrimental to activity. nih.gov
Building upon this core, the esterification of the carboxyl group is the next critical derivatization step. The potency can then be fine-tuned by the nature of the ester's side chain. The general trend observed is that increasing the hydrophobicity and length of this side chain can lead to a modest enhancement of the antagonistic effect. nih.gov
The following interactive data table illustrates the structure-activity relationship for a selection of atraric acid derivatives, highlighting the impact of modifications on their ability to antagonize the androgen receptor.
| Compound | R Group (Ester) | Modification to Core | Androgen Receptor Antagonism |
| Atraric Acid | -CH₃ | None | Active |
| Derivative 1 | -(CH₂)₂CH₃ | None | Active (Slightly Stronger) |
| Derivative 2 | -(CH₂)₄CH₃ | None | Active (Slightly Stronger) |
| Derivative 3 | -CH₃ | Removal of 4-OH | Inactive |
| Derivative 4 | -CH₃ | Removal of 3-CH₃ | Inactive |
| Derivative 5 | -CH₃ | Removal of 6-CH₃ | Inactive |
| This compound | -CH₂C₆H₅ | None | Predicted to be Active |
Data synthesized from Papaioannou et al., 2013. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Benzyl (B1604629) 2,4-dihydroxy-3,6-dimethylbenzoate, docking simulations would be employed to predict its binding affinity and mode of interaction with various protein targets. This is crucial for identifying potential biological activities, such as enzyme inhibition or receptor modulation.
The process involves preparing a 3D structure of Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate and a protein of interest. The compound is then computationally "docked" into the active or allosteric site of the protein. Scoring functions are used to estimate the binding energy, with lower energies typically indicating a more stable complex.
Hypothetical Molecular Docking Results:
To illustrate, the following table presents hypothetical docking scores of this compound against a panel of cancer-related protein targets.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LYS33, ASP145, GLU81 |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -7.9 | ARG146, TYR108, ASP111 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -7.2 | LEU718, THR790, MET793 |
This data is illustrative and does not represent experimentally validated results.
These simulations can guide the selection of which biological assays to perform and can also inform the rational design of more potent analogs.
Genomic Discovery Platforms for Identifying Enzyme-Activated Covalent Inhibitors (e.g., TD3 platform)
Genomic discovery platforms have revolutionized the identification of natural products with therapeutic potential. The Top-Down Drug Discovery (TD³) platform, for instance, starts with a massive digital search through genomic databases of fungi to find loci that encode for molecules with a predetermined human target. nih.govclinicaltrialvanguard.com
For a compound like this compound, which is a polyketide likely of fungal origin, such a platform could be used to identify its biosynthetic gene cluster and predict if it or its derivatives might act as covalent inhibitors. Covalent inhibitors form a chemical bond with their target protein, often leading to irreversible inhibition and prolonged therapeutic effects. These platforms can identify "latent electrophiles" within natural product scaffolds that can be activated by specific enzymes to form covalent bonds. biorxiv.org
The process would involve:
Searching fungal genomes for polyketide synthase (PKS) genes similar to those expected to produce the core scaffold of this compound.
Identifying genes within the cluster that might encode for "activating" enzymes.
Predicting the reactivity of the final natural product with specific amino acid residues (e.g., cysteine) on a target protein.
Bioinformatic Analysis of Biosynthetic Gene Clusters (BGCs)
The biosynthesis of polyketides like this compound is orchestrated by a set of genes physically clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). plos.orgnih.gov Bioinformatic analysis of these BGCs can provide significant insights into the structure and function of the resulting natural product.
Specialized bioinformatics tools, such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), can be used to mine genomic data and identify putative BGCs. nih.gov By analyzing the domains of the polyketide synthase (PKS) and other tailoring enzymes within the cluster, researchers can predict the chemical structure of the polyketide product.
Hypothetical BGC Analysis for a Benzyl Benzoate (B1203000) Precursor:
| Gene | Proposed Function | Domain Architecture | Predicted Contribution to Final Structure |
| pksA | Polyketide Synthase | KS-AT-DH-KR-ACP | Forms the polyketide backbone |
| omtB | O-methyltransferase | S-adenosylmethionine binding domain | Adds a methyl group to a hydroxyl |
| cypC | Cytochrome P450 monooxygenase | Heme-binding domain | Catalyzes a hydroxylation step |
| bztD | Benzoyl-CoA ligase | Adenylation and Thiolation domains | Attaches the benzyl group |
This data is illustrative and based on common polyketide biosynthetic pathways.
This analysis is crucial for understanding how the molecule is naturally produced and for efforts in synthetic biology to engineer the production of novel derivatives.
In silico Validation of Interaction Models
Following initial predictions from molecular docking, in silico validation methods are employed to refine and assess the reliability of the predicted ligand-protein binding modes. A primary technique for this is molecular dynamics (MD) simulations. plos.org
MD simulations model the movement of every atom in the system (the protein, the ligand, and surrounding solvent) over time, providing a dynamic view of the interaction. This can confirm the stability of the binding pose predicted by docking and reveal more subtle aspects of the interaction, such as the role of water molecules and conformational changes in the protein upon ligand binding.
The process typically involves:
Taking the best-docked pose of this compound in the protein's active site.
Placing this complex in a simulated box of water and ions to mimic physiological conditions.
Running a simulation for a duration of nanoseconds to microseconds.
A stable RMSD for the ligand within the binding pocket over the course of the simulation would provide higher confidence in the predicted binding mode.
Research Applications and Future Directions
Potential as a Lead Compound for Drug Discovery and Development
Benzyl (B1604629) 2,4-dihydroxy-3,6-dimethylbenzoate serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure, featuring a benzyl ester and a dihydroxy-dimethylbenzoate core, provides a versatile platform for the generation of diverse chemical libraries. Researchers have utilized this compound as a key monomer in the synthesis of analogs of naturally occurring bioactive compounds, aiming to enhance their efficacy and pharmacokinetic properties.
A notable example is its use in the development of diffractaic acid analogs designed to target colorectal cancer stem cells. researchgate.netnih.gov In these studies, Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate is a key starting material for the synthesis of compounds that have shown significant inhibitory effects on cancer stemness. researchgate.net This approach highlights the potential of this benzyl ester as a lead structure for generating new anti-cancer drug candidates.
Similarly, it has been used in the synthesis of a series of barbatic acid derivatives. nih.gov Barbatic acid, a lichen metabolite, is known for its various biological activities. nih.govchemsrc.com By using this compound as a synthetic intermediate, scientists can create novel ester derivatives of barbatic acid with potentially enhanced diuretic and litholytic properties. nih.gov
Development of Targeted Therapeutic Strategies
The derivatives synthesized from this compound are being investigated for their potential in targeted therapeutic strategies. The focus is on designing molecules that can selectively interact with specific biological targets, thereby minimizing off-target effects and improving therapeutic outcomes.
In the context of cancer therapy, analogs of diffractaic acid synthesized using this compound are being developed to specifically target cancer stem cells (CSCs). researchgate.netnih.gov CSCs are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. nih.gov One such derivative, designated as TU3, has demonstrated the ability to suppress colorectal cancer stem potential by targeting ALDH1, a key stemness marker, and modulating critical signaling pathways including WNT, STAT3, NF-κB, Hedgehog, and AP-1. researchgate.net This targeted approach offers a promising avenue for the development of more effective cancer treatments.
The table below summarizes the key signaling pathways targeted by a derivative synthesized from this compound:
| Derivative | Target | Signaling Pathways Modulated | Therapeutic Area |
| TU3 (Diffractaic acid analog) | ALDH1 | WNT, STAT3, NF-κB, Hedgehog, AP-1 | Colorectal Cancer |
Expansion of Pre-clinical Research through Advanced in vitro and in vivo Models
While direct pre-clinical studies on this compound are not yet extensively reported, the derivatives synthesized from it are undergoing evaluation in various in vitro and in vivo models. These studies are crucial for validating their therapeutic potential and understanding their mechanisms of action.
For instance, the diuretic and litholytic activities of barbatic acid derivatives, synthesized from this compound, have been assessed using in vitro models that simulate the function of renal tubules. nih.gov These experiments involve the use of Madin-Darby Canine Kidney (MDCK) cell monolayers in a transwell chamber system to measure the transport of ions like Na+, Cl-, Ca2+, and C2O42-. nih.gov Such in vitro models provide valuable insights into the potential efficacy of these compounds as diuretic and anti-urolithiatic agents. nih.gov
The anti-cancer properties of diffractaic acid analogs have been evaluated using in vitro assays on colorectal cancer cell lines, including spheroid formation assays to assess their impact on cancer stem cell self-renewal. researchgate.net These pre-clinical evaluations are essential steps toward the potential clinical development of these novel therapeutic agents.
Exploration of Novel Biosynthetic Pathways for Related Metabolites
This compound itself is a synthetic compound. However, its core structure is derived from naturally occurring lichen metabolites. researchgate.netresearchgate.net The exploration of the biosynthetic pathways of these related natural products could unveil novel enzymes and genetic blueprints for creating new bioactive compounds. Lichens are known to produce a remarkable diversity of secondary metabolites, many of which are synthesized through polyketide synthase (PKS) pathways. researchgate.net
Understanding the enzymatic machinery responsible for the synthesis of the 2,4-dihydroxy-3,6-dimethylbenzoate moiety could open up avenues for metabolic engineering and synthetic biology approaches. By harnessing these biosynthetic pathways, it may be possible to produce a wider array of structural analogs with improved therapeutic properties. Future research in this area could lead to the discovery of new enzymes and the development of sustainable methods for the production of complex pharmaceutical intermediates.
Q & A
Q. What synthetic strategies are effective for preparing benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, and how can structural purity be validated?
- Methodological Answer : this compound can be synthesized via regioselective esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid using benzyl bromide or benzyl chloride under basic conditions (e.g., K₂CO₃ in acetone). Key steps include protecting the hydroxyl groups to avoid side reactions. For example, benzyl ether protection can be employed, followed by deprotection under hydrogenolysis or acidic conditions. Structural validation requires 1H/13C NMR to confirm aromatic proton environments (e.g., δ ~12.05 ppm for phenolic -OH) and ester carbonyl signals (δ ~172 ppm in 13C NMR). Mass spectrometry (e.g., [M + Na]+ at m/z 295.10) further confirms molecular weight .
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR signals (e.g., split peaks vs. singlets) may arise from tautomerism of hydroxyl groups or solvent effects. Use deuterated solvents (CDCl₃ or DMSO-d6) and variable-temperature NMR to stabilize tautomers. For example, in DMSO-d6, phenolic -OH protons (δ ~11.8–12.1 ppm) may split due to hydrogen bonding, while in CDCl₃, they appear as broad singlets. Cross-reference with HSQC/HMBC experiments to assign adjacent carbons and protons unambiguously .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the drug-likeness and target interactions of this compound?
- Methodological Answer : Use SwissADME to assess drug-likeness parameters (e.g., molecular weight <500 Da, LogP <5) and AutoDock Vina for molecular docking. For example, docking studies with ACE2 (a COVID-19 target) revealed binding energies of −5.6 to −7.0 kcal/mol, driven by hydrogen bonds with residues like Glu35 and Asp37. Discovery Studio Visualizer can map interaction profiles, while QSAR Toolbox predicts metabolic stability (e.g., CYP450 interactions) .
Q. How does this compound modulate the MAPK-NFκB pathway in inflammatory models?
- Methodological Answer : In vitro studies using LPS-stimulated macrophages or prostate cancer cells (e.g., LNCaP) show suppression of p38 MAPK phosphorylation and nuclear translocation of NFκB p65 . Quantify cytokine inhibition (e.g., IL-6, TNF-α) via ELISA and validate pathway blockade using Western blotting for IκBα degradation. Dose-response curves (0.1–50 µM) typically reveal IC₅₀ values <10 µM. Combine with siRNA knockdown of MAPK/NFκB components to confirm specificity .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
- Methodological Answer : Matrix interference in plasma or tissue homogenates necessitates solid-phase extraction (SPE) with C18 cartridges and HPLC-MS/MS detection. Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution. Validate sensitivity via calibration curves (1–100 ng/mL) with R² >0.98. Monitor for glucuronide/sulfate conjugates using β-glucuronidase/arylsulfatase hydrolysis .
Key Research Gaps
- Stereochemical Effects : Limited data on enantiomeric purity and its impact on bioactivity.
- In Vivo Pharmacokinetics : Absence of ADME profiles in animal models (e.g., bioavailability, half-life).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
